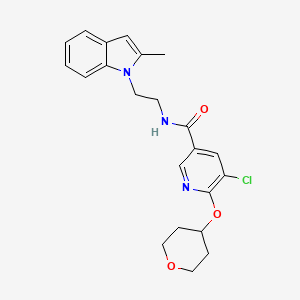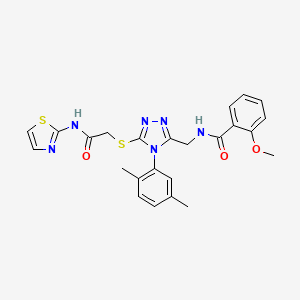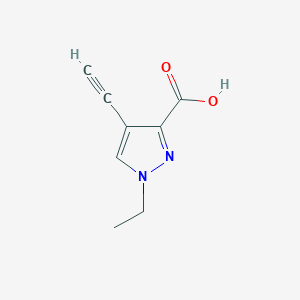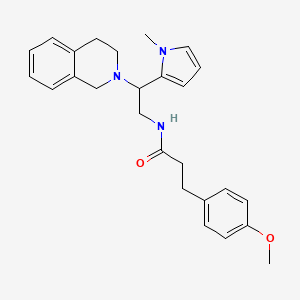
N-(1-(thiazol-2-yl)piperidin-4-yl)pyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-(thiazol-2-yl)piperidin-4-yl)pyridine-3-sulfonamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in the treatment of various cancers and autoimmune diseases. In
Scientific Research Applications
Antimicrobial Activity
Thiazoles, including our compound of interest, exhibit potent antimicrobial properties. For instance, sulfazole (a thiazole derivative) has antimicrobial effects. Researchers have also explored modifications of thiazole-based compounds to enhance their antimicrobial activity . Further studies could reveal specific mechanisms and targets.
Antiretroviral Potential
Thiazoles play a role in antiretroviral therapy. Ritonavir, an HIV protease inhibitor, contains a thiazole moiety. This compound helps suppress viral replication and improve patient outcomes .
Antifungal Applications
Abafungin, another thiazole derivative, exhibits antifungal properties. Investigating the efficacy of our compound against fungal pathogens could provide valuable insights for drug development .
Anticancer Properties
Tiazofurin, a thiazole-based compound, shows promise as an anticancer agent. Its mechanism involves inhibiting nucleotide biosynthesis, making it a potential candidate for cancer treatment .
Anti-Inflammatory and Antioxidant Effects
Thiazoles contribute to anti-inflammatory and antioxidant activities. Meloxicam, a thiazole-containing drug, is used to manage inflammation. Additionally, thiazole derivatives have demonstrated antioxidant potential .
Other Therapeutic Applications
Beyond the mentioned fields, thiazoles find use in treating Alzheimer’s disease, hypertension, and liver protection. Their structural presence in natural products like vitamin B and penicillin underscores their significance .
Remember, the thiazole scaffold continues to inspire researchers, and our compound holds exciting possibilities. As science advances, we may uncover even more applications for this intriguing molecule! 🌟
properties
IUPAC Name |
N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S2/c18-21(19,12-2-1-5-14-10-12)16-11-3-7-17(8-4-11)13-15-6-9-20-13/h1-2,5-6,9-11,16H,3-4,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZIPAMRMZKCMR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NS(=O)(=O)C2=CN=CC=C2)C3=NC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(thiazol-2-yl)piperidin-4-yl)pyridine-3-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(6-methyl-3-(methylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2370380.png)
![N-[4-(1-azepanylcarbonyl)benzyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B2370381.png)
![(Z)-2-Cyano-N-[5-(diethylsulfamoyl)-2-pyrrolidin-1-ylphenyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2370383.png)








![2,6-difluoro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2370399.png)
